molecular formula C21H10Cl4O2 B3041232 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one CAS No. 263365-11-3

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Cat. No.: B3041232
CAS No.: 263365-11-3
M. Wt: 436.1 g/mol
InChI Key: QENIHHZLQLQSLN-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one typically involves the condensation of appropriate substituted benzaldehydes with 4-chlorophenylacetic acid in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2,4-dichlorophenyl)chromen-2-one
  • 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
  • 6-Chloro-4-(4-fluorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Uniqueness

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl4O2/c22-12-3-1-11(2-4-12)19-16-9-13(23)6-8-18(16)27-21(26)20(19)15-7-5-14(24)10-17(15)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIHHZLQLQSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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